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preQ1 Dihydrochloride - 86694-45-3

preQ1 Dihydrochloride

Catalog Number: EVT-255072
CAS Number: 86694-45-3
Molecular Formula: C7H11Cl2N5O
Molecular Weight: 252.10 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PreQ1 dihydrochloride, also known as 7-aminomethyl-7-deazaguanine dihydrochloride, is a small organic molecule that serves as a precursor to the essential hypermodified tRNA base queuosine. [, , ] It is a crucial metabolite primarily found in bacteria, where it plays a vital role in regulating gene expression related to queuosine biosynthesis and transport. [] PreQ1 dihydrochloride has garnered significant interest in scientific research, particularly in the fields of RNA biology, synthetic biology, and drug discovery. [, ] This is primarily due to its interaction with a specific class of non-coding RNA molecules called preQ1 riboswitches. [, , ]

Future Directions
  • Designing Novel Ligands: Further research is needed to explore the chemical space surrounding preQ1 dihydrochloride and design novel ligands with improved binding affinities, specificities, and functionalities. [, ] This could lead to the development of more potent and selective tools for modulating preQ1 riboswitch activity.

  • Expanding Riboswitch Applications: Exploring the potential of engineered preQ1 riboswitches beyond gene regulation, such as in biosensing, diagnostics, and therapeutic applications, holds significant promise for future research. [, ]

  • Investigating In Vivo Effects: While in vitro studies have provided valuable insights into the mechanism of action of preQ1 dihydrochloride, further research is needed to fully elucidate its in vivo effects and therapeutic potential. [, ]

7-Aminomethyl-7-deazaguanine (preQ1)

  • Compound Description: 7-Aminomethyl-7-deazaguanine (preQ1) is a crucial metabolite that serves as a precursor to the hypermodified tRNA base queuosine. It functions as a ligand for preQ1 riboswitches, RNA regulatory elements found in bacteria that control genes involved in preQ1 biosynthesis and transport [, , , ].

7-Methylamino-7-deazaguanine

  • Compound Description: 7-Methylamino-7-deazaguanine is a metabolite structurally similar to preQ1 []. It serves as a model compound to study the binding affinity and functional effects of modifications on RNA structures, particularly in the context of the preQ1 riboswitch aptamer [].

Guanosine

    8-Oxo-7,8-dihydroguanine

    • Compound Description: 8-Oxo-7,8-dihydroguanine is an oxidized form of guanine, often considered a marker of oxidative damage in DNA and RNA. Its presence in RNA can disrupt base pairing and affect RNA structure and function [].

    Synthetic preQ1 Ligands with Amino- or Azido-Modified Side Chains

    • Compound Description: These are rationally designed synthetic analogs of preQ1 intended to further understand the structure-activity relationship of preQ1 riboswitch binding and potentially develop novel antibiotics targeting bacterial riboswitches [].
    Overview

    PreQ1 Dihydrochloride, also known as 7-aminomethyl-7-deazaguanosine, is a nucleobase derivative that plays a significant role in the biosynthesis of queuosine, an important modified nucleoside found in certain transfer ribonucleic acids (tRNAs). This compound has garnered interest due to its involvement in various biochemical processes and potential applications in molecular biology and biochemistry.

    Source

    PreQ1 Dihydrochloride is derived from the precursor molecules involved in queuosine biosynthesis. The compound can be synthesized through several methods, including chemical synthesis and enzymatic pathways, which utilize various starting materials such as 2-methylthio-6-methoxy-7-methyl-7-deazapurine and 2,6-diaminopyrimidin-4-one.

    Classification

    PreQ1 Dihydrochloride is classified as a purine nucleobase analogue. It belongs to the category of modified nucleotides, which are critical for the proper functioning of tRNA and the translation process in cells.

    Synthesis Analysis

    Methods

    The synthesis of PreQ1 Dihydrochloride has been reported through various methods:

    1. Mannich Reaction: A notable method involves the Mannich reaction using dibenzylamine and formaldehyde with 2-acylaminopyrrolo[2,3-d]pyrimidin-4(3H)-one as a key step, leading to the selective installation of a dibenzylaminomethyl group .
    2. Cyclocondensation: Another efficient synthetic route utilizes cyclocondensation reactions between α-brominated aldehydes and 2,6-diaminopyrimidin-4-one. This approach has been shown to yield high purity and good yields of PreQ1 Dihydrochloride .
    3. Enzymatic Synthesis: Enzymatic methods have also been explored for synthesizing PreQ1 derivatives, which can provide site-specific modifications that are beneficial for studying RNA interactions .

    Technical Details

    The synthesis typically involves multiple steps, including protection-deprotection strategies and purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product with high purity. For example, reactions are often conducted under inert atmospheres (e.g., argon) to prevent moisture interference .

    Molecular Structure Analysis

    Structure

    PreQ1 Dihydrochloride features a unique structure characterized by a pyrrolo[2,3-d]pyrimidine ring system. The molecular formula is C_8H_10Cl_2N_4O, indicating the presence of two chlorine atoms due to its dihydrochloride form.

    Data

    The compound's molecular weight is approximately 239.09 g/mol. Nuclear magnetic resonance (NMR) spectroscopy has been utilized to elucidate its structure further, providing insights into the arrangement of atoms within the molecule .

    Chemical Reactions Analysis

    Reactions

    PreQ1 Dihydrochloride participates in various chemical reactions relevant to its biological function:

    1. Transglycosylation Reactions: It acts as a substrate for transglycosylation reactions catalyzed by specific enzymes like tRNA guanylyltransferase (TGT), which incorporates PreQ1 into tRNA molecules .
    2. Labeling Reactions: The compound is used in labeling studies where fluorescent probes are conjugated to PreQ1 derivatives for tracking RNA interactions in live cells .

    Technical Details

    These reactions often require precise conditions regarding temperature, pH, and enzyme concentrations to achieve optimal yields and specificity.

    Mechanism of Action

    Process

    The mechanism of action of PreQ1 Dihydrochloride primarily involves its role as a substrate in RNA modification processes:

    1. Incorporation into tRNA: PreQ1 is incorporated into tRNA by TGT during queuosine biosynthesis, which enhances the stability and function of tRNA molecules during protein synthesis .
    2. Regulation of Translation: PreQ1 also interacts with riboswitches that regulate gene expression by controlling translation based on the availability of this nucleobase .

    Data

    Physical and Chemical Properties Analysis

    Physical Properties

    PreQ1 Dihydrochloride appears as a white to off-white powder. It is soluble in polar solvents such as water and dimethylformamide.

    Chemical Properties

    The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its melting point and solubility characteristics make it suitable for various biochemical applications.

    Relevant Data or Analyses

    Characterization techniques such as mass spectrometry and NMR spectroscopy have confirmed its purity and structural integrity post-synthesis .

    Applications

    Scientific Uses

    PreQ1 Dihydrochloride has several notable applications in scientific research:

    • Molecular Biology: It is used as a model compound for studying RNA modifications and their effects on translation efficiency.
    • Fluorescent Probes: Derivatives of PreQ1 are employed as fluorescent probes for imaging RNA in live cells, facilitating studies on RNA dynamics and interactions.
    • Enzymatic Studies: Researchers utilize PreQ1 to investigate enzyme mechanisms related to RNA processing and modification pathways.
    Biosynthesis and Metabolic Pathways of preQ1 Dihydrochloride

    Role in Queuosine Biosynthesis: Precursor-Product RelationshipspreQ1 dihydrochloride (7-aminomethyl-7-deazaguanine dihydrochloride, CAS 86694-45-3) is a modified guanine derivative serving as the penultimate precursor in the queuosine (Q) biosynthetic pathway. This molecule is synthesized from the intermediate preQ0 (7-cyano-7-deazaguanine), which undergoes NADPH-dependent reduction catalyzed by the enzyme QueF to yield preQ1 [2] [6]. preQ1 is then incorporated into specific tRNAs (tRNAAsp, tRNAAsn, tRNAHis, tRNATyr) via tRNA-guanine transglycosylase (TGT), displacing guanine at position 34. Subsequent enzymatic modifications by QueA and QueG transform tRNA-bound preQ1 into queuosine, a hypermodified nucleoside critical for translational fidelity and efficiency [2] [6].

    Notably, preQ0 and preQ1 represent a metabolic branch point:

    • In Bacteria: preQ1 is dedicated to queuosine synthesis [2].
    • In Archaea: preQ0 serves as the substrate for archaeosine (G+) formation via ArcTGT [4] [6].
    • In Phages/Bacteria: preQ0 is incorporated directly into DNA as a protective modification against restriction endonucleases [2] [6].

    Table 1: Key Precursors in 7-Deazaguanine Pathways

    CompoundChemical NameRoleDownstream Products
    preQ07-Cyano-7-deazaguanineShared intermediate for tRNA/DNA modifications and secondary metabolitespreQ1, Toyocamycin, DNA bases
    preQ1 dihydrochloride7-Aminomethyl-7-deazaguanineQueuosine precursor in tRNAQueuosine (Q)

    Enzymatic Mechanisms in 7-Deazaguanine Derivative Formation

    The biosynthesis of preQ1 dihydrochloride originates from GTP through a conserved four-step pathway:

    • GTP Cyclohydrolase I (FolE/FolE2): Converts GTP to dihydroneopterin triphosphate (H₂NTP), a step shared with folate biosynthesis [2] [6].
    • 6-Carboxy-5,6,7,8-tetrahydropterin Synthase (QueD): Transforms H₂NTP to 6-carboxy-5,6,7,8-tetrahydropterin (CPH4) [2].
    • 7-Carboxy-7-deazaguanine Synthase (QueE): Uses radical-SAM chemistry to rearrange CPH4 into 7-carboxy-7-deazaguanine (CDG) [2] [6].
    • 7-Cyano-7-deazaguanine Synthase (QueC): ATP-dependently converts CDG to preQ0 via a 7-amido-7-deazaguanine (ADG) intermediate [2] [6].

    The final step to preQ1 is catalyzed by QueF, a zinc-dependent nitroreductase that reduces preQ0’s cyano group (-CN) to an aminomethyl group (-CH₂NH₂) using NADPH [2] [7]. Structural studies reveal QueF’s active site precisely orients preQ0 for hydride transfer, with the dihydrochloride form enhancing solubility for biochemical assays [7].

    Incorporation into nucleic acids involves distinct transglycosylases:

    • Bacterial TGT: Exchanges G34 for preQ1 in tRNA [6].
    • Archaeal ArcTGT: A heterotetrameric complex (in split-type archaea like Methanosarcina acetivorans) that inserts preQ0 at tRNA position 15 [4].

    Table 2: Enzymes in preQ1 Biosynthesis and Incorporation

    EnzymeFunctionCofactors/FeaturesProduct
    QueCATP-dependent conversion of CDG to preQ0Bimetal-binding site (Mg²⁺/Mn²⁺)preQ0
    QueFNADPH-dependent reduction of preQ0 to preQ1Zn²⁺ in active sitepreQ1
    TGTtRNA guanine transglycosylaseExchanges G34 with preQ1preQ1-tRNA
    ArcTGTArchaeal tRNA transglycosylaseInserts preQ0 at position 15; split subunitspreQ0-tRNA

    Regulatory Feedback Loops in Bacterial Metabolite Pathways

    preQ1 dihydrochloride serves as a molecular ligand for preQ1 riboswitches, non-coding RNA elements in bacterial 5′-UTRs that regulate genes involved in queuosine biosynthesis and salvage (e.g., queC, queD, queT, yhhQ). Three classes exist, with Class I subdivided into types I-III:

    • Class I Type I/II: Bind one (Type II) or two (Type I) preQ1 molecules via an H-type pseudoknot, sequestering the Shine-Dalgarno sequence (SDS) and repressing translation [3] [5] [8].
    • Class I Type III: Exhibits a unique SDS-metabolite interaction where the SDS directly contacts preQ1, enhancing binding affinity (KD ≈ 15–58 nM) and enabling stricter discrimination against preQ0 [3].

    Table 3: preQ1 Riboswitch Classes and Regulatory Mechanisms

    ClassStructural FeaturespreQ1 Affinity (KD)Key Regulatory Mechanism
    Class I Type IH-type pseudoknot; binds two preQ1 molecules~2–5 nMSDS sequestration via pseudoknot formation
    Class I Type IIHLout pseudoknot; A-minor motifs~2.7 nMBase triple disruption exposes SDS
    Class I Type IIICompact pseudoknot; SDS contacts ligand~14–58 nMDirect SDS-preQ1 interaction

    Molecular dynamics simulations reveal that preQ1 binding stabilizes base triples (e.g., U·A-U) and A-minor motifs, promoting pseudoknot folding that occludes the SDS. In contrast, the apo state shows P3 stem destabilization, exposing the SDS for ribosomal binding [5] [8]. Functional assays confirm that mutations disrupting non-canonical interactions (e.g., A-minor deletions, base triple disruptions) abrogate gene repression in vivo, even when preQ1 binding is restored via compensatory mutations. This uncoupling underscores that effector binding alone is insufficient for regulation—it must trigger precise conformational changes to inhibit translation [5].

    Concluding RemarkspreQ1 dihydrochloride is a biochemically versatile molecule central to modifying tRNA and DNA across all domains of life. Its synthesis involves conserved enzymes like QueF, which transforms preQ0 to preQ1, and its incorporation into macromolecules is mediated by specialized transglycosylases. Critically, it serves as a sentinel metabolite for riboswitch-mediated feedback inhibition, where its binding reshapes RNA architecture to control translational efficiency. These features make preQ1 dihydrochloride a compelling model for studying RNA-metabolite interactions and designing RNA-targeted therapeutics.

    Properties

    CAS Number

    86694-45-3

    Product Name

    preQ1 Dihydrochloride

    IUPAC Name

    2-amino-5-(aminomethyl)-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one;dihydrochloride

    Molecular Formula

    C7H11Cl2N5O

    Molecular Weight

    252.10 g/mol

    InChI

    InChI=1S/C7H9N5O.2ClH/c8-1-3-2-10-5-4(3)6(13)12-7(9)11-5;;/h2H,1,8H2,(H4,9,10,11,12,13);2*1H

    InChI Key

    WUMBRQKOLVTYTB-UHFFFAOYSA-N

    SMILES

    C1=C(C2=C(N1)N=C(NC2=O)N)CN.Cl.Cl

    Synonyms

    7-Aminomethyl-7-deazaguanine; 2-Amino-5-(aminomethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one Dihydrochloride

    Canonical SMILES

    C1=C(C2=C(N1)N=C(NC2=O)N)CN.Cl.Cl

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